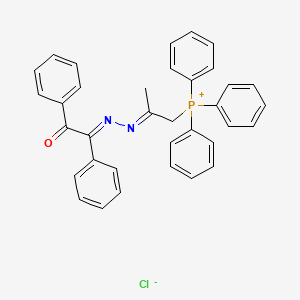
(2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium chloride is a complex organic molecule characterized by its unique structure, which includes a triphenylphosphonium group and a hydrazono linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium chloride typically involves the following steps:
-
Formation of the Hydrazono Intermediate: : The initial step involves the reaction of 2-oxo-1,2-diphenylethanone with hydrazine to form the hydrazono intermediate. This reaction is usually carried out in an anhydrous solvent such as toluene under reflux conditions .
-
Addition of the Triphenylphosphonium Group: : The hydrazono intermediate is then reacted with triphenylphosphine in the presence of a suitable base, such as sodium hydride, to form the final product. This step is also typically conducted in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
-
Substitution: : The triphenylphosphonium group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Anhydrous toluene, dichloromethane, dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium chloride is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool for chemists.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism by which (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The triphenylphosphonium group can facilitate cellular uptake, allowing the compound to reach intracellular targets.
類似化合物との比較
Similar Compounds
- (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)ethyl)triphenylphosphonium chloride
- (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)methyl)triphenylphosphonium chloride
Uniqueness
Compared to similar compounds, (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium chloride is unique due to its specific propyl linkage, which can influence its reactivity and interaction with biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in its class.
特性
CAS番号 |
81724-91-6 |
|---|---|
分子式 |
C35H30ClN2OP |
分子量 |
561.0 g/mol |
IUPAC名 |
[(2E)-2-[(E)-(2-oxo-1,2-diphenylethylidene)hydrazinylidene]propyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C35H30N2OP.ClH/c1-28(36-37-34(29-17-7-2-8-18-29)35(38)30-19-9-3-10-20-30)27-39(31-21-11-4-12-22-31,32-23-13-5-14-24-32)33-25-15-6-16-26-33;/h2-26H,27H2,1H3;1H/q+1;/p-1/b36-28+,37-34+; |
InChIキー |
DCXRHICLIGOLHG-FJLBWUEHSA-M |
異性体SMILES |
C/C(=N\N=C(/C1=CC=CC=C1)\C(=O)C2=CC=CC=C2)/C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
正規SMILES |
CC(=NN=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


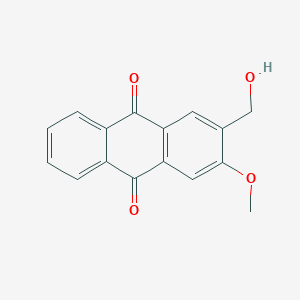

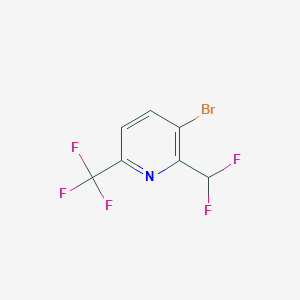
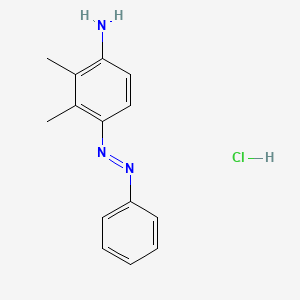
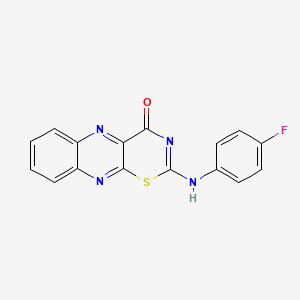
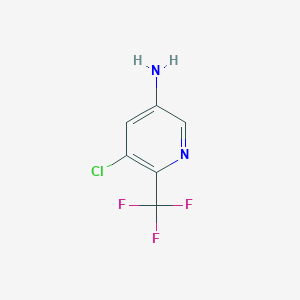
![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)
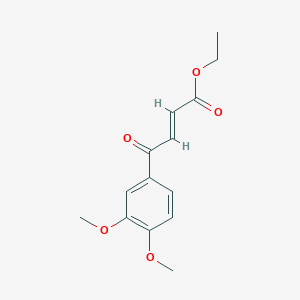
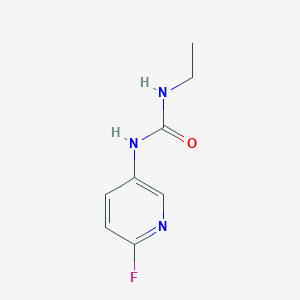
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
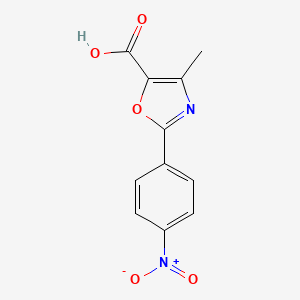
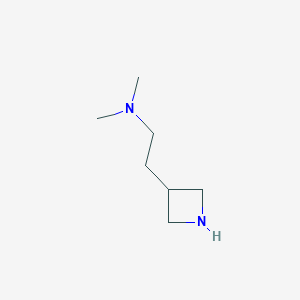
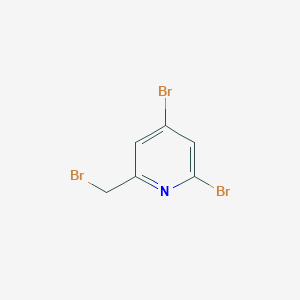
![diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate](/img/structure/B13141891.png)
